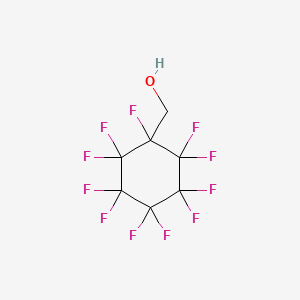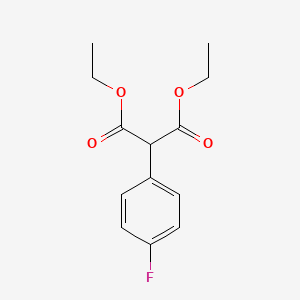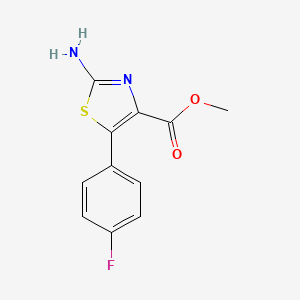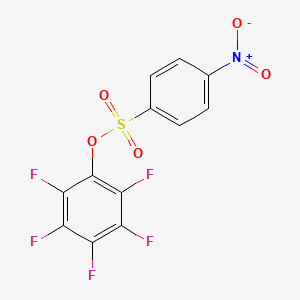![molecular formula C11H12N2O6S B1362410 1-[(4-硝基苯基)磺酰基]吡咯烷-2-羧酸 CAS No. 88867-96-3](/img/structure/B1362410.png)
1-[(4-硝基苯基)磺酰基]吡咯烷-2-羧酸
描述
“1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C11H12N2O6S and a formula weight of 300.29 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The compound can be synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . The synthesis process was characterized using single crystal X-ray diffraction studies and spectroscopic methods including NMR, FTIR, ES-MS, and UV .Molecular Structure Analysis
The compound has crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å indicates the formation of the compound . The absence of characteristic downfield 1 H NMR peak of pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm −1 on the FTIR are strong indications for the formation of the sulfonamide .Chemical Reactions Analysis
The compound is a derivative of pyrrolidine, a nitrogen heterocycle that is widely used in the synthesis of biologically active compounds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12N2O6S and a formula weight of 300.29 . Further physical and chemical properties are not specified in the retrieved papers.科学研究应用
合成和化学性质
制备技术: 一种制备 1-(4-硝基苯基甲磺酰基)吡咯烷的方法涉及从苯甲氯开始的四步反应,导致目标化合物的产率高达 98% (Fei,2004)。
环化反应: 该化合物通过碳正离子生成参与环化反应,甲苯基和硝基苯基磺酰基对所有测试的底物都是合适的,导致相应吡咯烷的良好至优良产率 (Griffiths-Jones 和 Knight,2010)。
抗菌活性: 4-(取代苯磺酰胺)丁酸向 1-[(取代苯基)磺酰基]吡咯烷-2-酮的新型环化显示出抗菌活性,MIC 值范围为 0.09-1.0 mg (Zareef、Iqbal 和 Arfan,2008)。
羧酸酐的合成: 该化合物用于从羧酸中合成羧酸酐,显示出良好至优异的产率 (Kim 等,2003)。
亲电中心和取代基修饰: 该化合物允许修饰亲电中心和取代基,显着影响反应机理 (Um 等,2006)。
生物和药物研究
杂环化合物的合成: 用作芳香和非芳香 2,5-二取代五元杂环化合物的先驱体 (Benetti 等,2002)。
- 发现 ORγt 逆激动剂,对 PXR、LXRα 和 LXRβ 显示出高选择性,并在动物模型中显示出生物学功效 (Duan 等,2019)。
酶抑制动力学: 研究了与一系列吡啶和脂环胺反应的动力学,表明该化合物是药用重要的磺酸酯的重要模型底物 (Spillane、O'Byrne 和 McCaw,2008)。
磺酸前药的开发: 它用于开发磺酸酯的亲脂性、口服生物可利用的前药,表现出高稳定性和腺苷受体亲和力 (Yan 和 Müller,2004)。
对瘤胃蛋白质代谢的影响: 相关化合物对瘤胃蛋白质降解和微生物的影响的研究表明潜在的农业应用 (Floret 等,1999)。
溶剂变色性和溶剂化能关系: 分析该化合物的衍生物的溶剂变色性,有助于理解溶剂对分子性质的影响 (Hofmann 等,2008)。
未来方向
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to influence several biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profiles .
Result of Action
Pyrrolidine derivatives are known to exhibit a range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
生化分析
Biochemical Properties
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as dihydropteroate synthase and DNA topoisomerase, exhibiting inhibitory effects that can be leveraged in drug discovery and development . The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby preventing their normal function and leading to potential therapeutic applications.
Cellular Effects
The effects of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, the compound’s impact on cell signaling pathways can lead to alterations in cellular behavior, such as changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as dihydropteroate synthase and DNA topoisomerase, thereby blocking their activity . This inhibition can result in downstream effects on cellular processes, including changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and associated cellular processes.
Dosage Effects in Animal Models
The effects of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of metabolites within cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic contexts.
Subcellular Localization
The subcellular localization of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with potential implications for its therapeutic applications . Studies have shown that the compound can localize to the nucleus and cytoplasm, where it interacts with target enzymes and influences cellular processes.
属性
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIPGHKYHUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383058 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88867-96-3 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



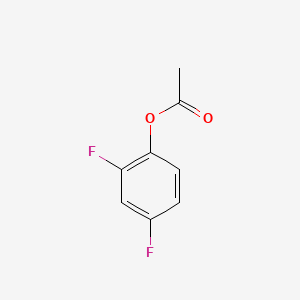
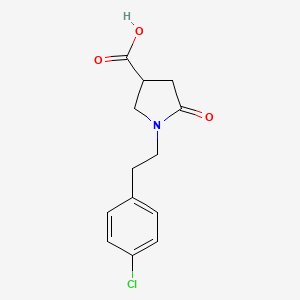
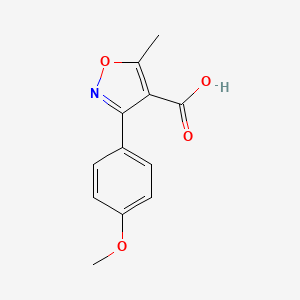
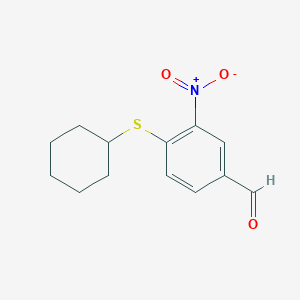
![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)


